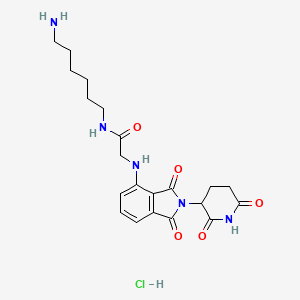

Thalidomide-NH-amido-C6-NH2 hydrochloride

Description

Early Developments and Proof-of-Concept

The earliest proteolysis-targeting chimeras were constructed using peptide-based ligands for both the target protein and the E3 ligase. For example, the first reported molecule recruited the F-box protein β-transducin repeat-containing protein, a component of the SCF E3 ligase complex, to induce degradation of methionine aminopeptidase-2. While these initial constructs provided proof-of-concept, their reliance on peptide ligands and limited cell permeability posed significant challenges to their application in living systems.

Subsequent advancements focused on improving the chemical properties and cellular activity of proteolysis-targeting chimeras. The use of cell-penetrating peptides and the identification of new E3 ligase ligands expanded the versatility and potential of these molecules. The recruitment of the von Hippel-Lindau E3 ligase using a peptide fragment derived from hypoxia-inducible factor 1 alpha marked a significant step forward, as it enabled the degradation of proteins in intact cells without the need for microinjection.

Transition to Small Molecule-Based PROTACs

A major breakthrough in the evolution of proteolysis-targeting chimeras was the development of small molecule-based ligands for both the target protein and the E3 ligase. This transition enabled the design of drug-like molecules with improved pharmacokinetic properties, greater cell permeability, and enhanced specificity. The first all-small-molecule proteolysis-targeting chimera, reported in 2008, utilized a known inhibitor of the mouse double minute 2 homologue to recruit the corresponding E3 ligase and induce degradation of the androgen receptor.

The subsequent identification of non-peptidic ligands for other E3 ligases, such as cereblon and von Hippel-Lindau, further expanded the chemical space and applicability of proteolysis-targeting chimeras. These advances culminated in the development of molecules capable of selectively degrading a wide range of proteins, including kinases, transcription factors, and epigenetic regulators.

Milestones in PROTAC Development

The evolution of proteolysis-targeting chimeras has been marked by several key milestones, including the demonstration of in vivo efficacy, the entry of first-in-class molecules into clinical trials, and the continuous expansion of the repertoire of targetable proteins. The table below summarizes the major milestones in the development of proteolysis-targeting chimeras, highlighting the transition from peptide-based to small molecule-based constructs and the increasing diversity of E3 ligase ligands.

The continuous refinement of proteolysis-targeting chimera design, including optimization of linker length, rigidity, and spatial orientation, has further enhanced the selectivity and potency of these molecules. The integration of thalidomide-based cereblon recruitment modules, such as Thalidomide-NH-amido-C6-NH2 (hydrochloride), represents a critical advancement in the field, as discussed in subsequent sections.

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Mechanisms

The mechanistic foundation of proteolysis-targeting chimeras lies in their ability to co-opt the ubiquitin-proteasome system for the selective degradation of target proteins. Central to this process is the recruitment of an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules onto the lysine residues of the target protein, thereby marking it for recognition and destruction by the 26S proteasome.

The Ubiquitin-Proteasome System: An Overview

The ubiquitin-proteasome system is the primary mechanism by which eukaryotic cells regulate protein turnover and maintain proteostasis. This system operates through a cascade of enzymatic reactions involving three key enzymes: ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, and E3 ubiquitin ligases. The sequential transfer of ubiquitin from the activating enzyme to the conjugating enzyme, and ultimately to the substrate protein via the E3 ligase, results in the covalent attachment of ubiquitin chains to the target protein. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome, a large proteolytic complex that unfolds and hydrolyzes the substrate into peptides and amino acids.

Mechanism of PROTAC-Induced Protein Degradation

Proteolysis-targeting chimeras are designed to exploit the specificity and catalytic activity of E3 ubiquitin ligases. Each molecule consists of two functional domains: one that binds the protein of interest and another that binds an E3 ubiquitin ligase. These domains are connected by a chemical linker, the properties of which can influence the efficiency and selectivity of the degradation process.

Upon entering the cell, a proteolysis-targeting chimera simultaneously engages its target protein and the E3 ligase, forming a ternary complex that positions the two proteins in close proximity. This induced proximity enables the E3 ligase to transfer ubiquitin molecules from the conjugating enzyme to the target protein, resulting in its polyubiquitination. The polyubiquitinated target is then recognized and degraded by the proteasome, effectively depleting its cellular levels.

The table below outlines the key steps in the mechanism of proteolysis-targeting chimera-induced protein degradation.

| Step | Description |

|---|---|

| 1 | Binding of the proteolysis-targeting chimera to the protein of interest and E3 ubiquitin ligase |

| 2 | Formation of a ternary complex, bringing the target protein and E3 ligase into proximity |

| 3 | Transfer of ubiquitin from the conjugating enzyme to the target protein by the E3 ligase |

| 4 | Polyubiquitination of the target protein |

| 5 | Recognition and degradation of the polyubiquitinated target by the 26S proteasome |

Importance of E3 Ligase Selection and Recruitment

The choice of E3 ubiquitin ligase is a critical determinant of the efficacy and selectivity of a proteolysis-targeting chimera. The human genome encodes over 600 E3 ligases, each with distinct substrate specificities, tissue distributions, and regulatory mechanisms. Early proteolysis-targeting chimeras relied on peptide-based ligands for a limited set of E3 ligases, such as SCFβ-TRCP and von Hippel-Lindau. The identification of small molecule ligands for additional E3 ligases, particularly cereblon, has greatly expanded the chemical and biological diversity of proteolysis-targeting chimeras.

Recruitment of the appropriate E3 ligase not only determines which proteins can be targeted for degradation but also influences the cellular and tissue specificity of the degradation process. For example, cereblon is widely expressed and participates in the degradation of a variety of substrates, making it an attractive target for broad-spectrum proteolysis-targeting chimeras. The ability to selectively recruit different E3 ligases also enables the design of molecules with tailored pharmacological profiles and reduced off-target effects.

Structural and Functional Considerations in E3 Ligase Recruitment

The structural features of the E3 ligase recruitment module play a pivotal role in the formation and stability of the ternary complex. The affinity of the ligand for the E3 ligase, the geometry of the linker, and the spatial orientation of the binding domains all contribute to the efficiency of ubiquitin transfer and target degradation. Recent studies have demonstrated that optimizing the cooperativity between the target protein, the proteolysis-targeting chimera, and the E3 ligase can enhance the selectivity and potency of degradation.

Furthermore, the development of dual-ligase recruitment strategies, wherein a single molecule can simultaneously engage two distinct E3 ligases, has been shown to enhance degradation efficiency and potentially overcome resistance mechanisms associated with loss of E3 ligase function. These advances underscore the importance of E3 ligase recruitment in the design and application of next-generation proteolysis-targeting chimeras.

Thalidomide Derivatives as Cereblon-Based Recruitment Modules

The identification of thalidomide and its analogues as cereblon-binding ligands represents a transformative development in the field of targeted protein degradation. Thalidomide-NH-amido-C6-NH2 (hydrochloride) is a prime example of such a derivative, designed to serve as a cereblon recruitment module within the architecture of proteolysis-targeting chimeras.

Discovery of Cereblon as an E3 Ligase Substrate Receptor

Cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, was initially characterized as the primary target of thalidomide, a compound historically known for its teratogenic effects. Subsequent research revealed that thalidomide and its derivatives bind cereblon and modulate its substrate specificity, leading to the degradation of neosubstrates such as Ikaros and Aiolos, which are transcription factors implicated in immune regulation and cancer.

This discovery provided the foundation for the rational design of cereblon-recruiting modules based on thalidomide scaffolds. By functionalizing thalidomide with chemical handles suitable for conjugation to target protein ligands, researchers were able to create bifunctional molecules capable of inducing the selective degradation of a wide range of proteins.

Chemical Design and Properties of Thalidomide-NH-amido-C6-NH2 (hydrochloride)

Thalidomide-NH-amido-C6-NH2 (hydrochloride) is a synthetic derivative of thalidomide, engineered to retain high-affinity binding to cereblon while providing a versatile amide-linked functional group for conjugation. The presence of a C6 alkyl chain and terminal amine allows for the attachment of various target protein ligands, enabling the construction of proteolysis-targeting chimeras with tailored specificities.

The hydrochloride salt form of Thalidomide-NH-amido-C6-NH2 enhances its solubility and stability, facilitating its use in chemical synthesis and biological assays. The table below summarizes the key chemical properties of Thalidomide-NH-amido-C6-NH2 (hydrochloride).

| Property | Value |

|---|---|

| Molecular formula | C21H28N4O4·HCl |

| Molecular weight | 438.94 g/mol (free base), 475.41 g/mol (hydrochloride salt) |

| Functional groups | Glutarimide ring, phthalimide ring, C6 alkyl amide, terminal primary amine |

| Solubility | Enhanced in aqueous media (hydrochloride salt) |

| Cereblon binding affinity | High (nanomolar range, as reported for thalidomide derivatives) |

Mechanism of Cereblon Recruitment and Targeted Degradation

When incorporated into a proteolysis-targeting chimera, Thalidomide-NH-amido-C6-NH2 (hydrochloride) serves as the cereblon recruitment module. Upon binding to cereblon, the molecule induces a conformational change in the CRL4 E3 ligase complex, enabling the recruitment and ubiquitination of the target protein ligand conjugated to the other end of the molecule. This process results in the selective degradation of the target protein, as illustrated in the schematic below.

Schematic representation: Thalidomide-NH-amido-C6-NH2 (hydrochloride) binds cereblon; the target protein ligand binds the protein of interest; the bifunctional molecule brings cereblon and the target protein into proximity; the E3 ligase catalyzes ubiquitination of the target protein; the ubiquitinated protein is degraded by the proteasome.

The efficiency and selectivity of this process depend on multiple factors, including the binding affinities of the ligands, the length and flexibility of the linker, and the structural compatibility of the ternary complex. Research has shown that thalidomide-based cereblon recruitment modules can be engineered to degrade a diverse array of proteins, including kinases, transcription factors, and epigenetic regulators.

Research Findings on Thalidomide-Based Cereblon Recruitment Modules

Numerous studies have demonstrated the utility of thalidomide derivatives in the design of potent and selective proteolysis-targeting chimeras. The table below summarizes representative research findings on the use of thalidomide-based cereblon recruitment modules, including Thalidomide-NH-amido-C6-NH2 (hydrochloride).

These findings underscore the versatility and efficacy of thalidomide-based cereblon recruitment modules in targeted protein degradation. The ability to rationally design and synthesize derivatives such as Thalidomide-NH-amido-C6-NH2 (hydrochloride) has enabled the development of next-generation proteolysis-targeting chimeras with broad therapeutic potential.

Structural Insights and Optimization Strategies

Structural studies have revealed the molecular basis of cereblon recognition by thalidomide derivatives. The glutarimide and phthalimide rings of thalidomide engage in specific hydrogen bonding and hydrophobic interactions with cereblon, while modifications at the C6 position can be tolerated and even enhance binding affinity. The introduction of an amido-C6-NH2 linker, as in Thalidomide-NH-amido-C6-NH2 (hydrochloride), provides a flexible and chemically accessible handle for conjugation without compromising cereblon binding.

Optimization strategies for thalidomide-based cereblon recruitment modules focus on improving binding affinity, enhancing cellular permeability, and minimizing off-target effects. Structure-activity relationship studies have guided the selection of linker length, rigidity, and functional group composition to maximize degradation efficiency.

Properties

Molecular Formula |

C21H28ClN5O5 |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

InChI |

InChI=1S/C21H27N5O5.ClH/c22-10-3-1-2-4-11-23-17(28)12-24-14-7-5-6-13-18(14)21(31)26(20(13)30)15-8-9-16(27)25-19(15)29;/h5-7,15,24H,1-4,8-12,22H2,(H,23,28)(H,25,27,29);1H |

InChI Key |

PZBOJMZTBVXGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the nucleophilic attack of glutamine’s amine group on phthalic anhydride, forming an intermediate amide. Subsequent intramolecular cyclization at elevated temperatures (160–220°C) under vacuum yields the thalidomide core. For the NH-amido-C6-NH2 variant, a hexyl spacer with terminal amine groups is introduced via nucleophilic acyl substitution using 6-aminohexanoic acid derivatives. Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous ethanol.

Key Reaction Parameters

Limitations of Conventional Methods

While cost-effective, this approach suffers from moderate yields due to side reactions (e.g., over-cyclization) and necessitates rigorous purification. Early implementations reported HPLC purity below 97%, requiring multiple recrystallizations in acetone or ethanol.

Advanced Synthesis Techniques

Recent innovations prioritize atom economy and scalability. EvitaChem’s patented two-step protocol achieves a 99% purity threshold by decoupling core formation from side-chain functionalization.

Stepwise Functionalization

-

Core Synthesis :

-

L-glutamine reacts with N-carbethoxyphthalimide in toluene at 110°C for 6 hours, yielding N-phthaloylglutamine.

-

Cyclization via Dean-Stark trap removes water, forming the isoindole ring.

-

-

Side-Chain Addition :

-

The intermediate undergoes amide coupling with 6-aminohexanoic acid using HATU/DIEA in DMF.

-

Hydrochloride salt formation is achieved via HCl/diethyl ether precipitation.

-

Comparative Performance

| Metric | Traditional | Advanced |

|---|---|---|

| Overall Yield | 29–35% | 68–72% |

| Purity (HPLC) | <97% | >99% |

| Process Complexity | High | Moderate |

Purification and Crystallization Methods

Post-synthetic purification is critical for pharmaceutical-grade output. Patent CN102924432A details a solvent-mediated recrystallization protocol using dimethyl sulfoxide (DMSO) and activated carbon.

Optimized Recrystallization

-

Dissolution : Crude product (100 g, 97.3% purity) is dissolved in hot DMSO (200 g) with ethanol (2 g) at 80°C.

-

Decolorization : Activated carbon (1 g) is added, and the mixture is refluxed for 30 minutes.

-

Crystallization : Filtered solution is cooled to 4°C, inducing crystallization. Isolated crystals are washed with cold acetone.

Outcome

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic profiling ensures batch consistency.

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified versions of the original compound .

Scientific Research Applications

Key Applications

-

Cancer Therapy :

- Targeted Protein Degradation : Thalidomide-NH-amido-C6-NH2 (hydrochloride) is used in PROTACs for the selective degradation of oncogenic proteins. This approach shows promise in treating various cancers by targeting specific pathways involved in tumor growth .

- Immunomodulation : Similar to traditional thalidomide derivatives, this compound may exhibit immunomodulatory effects, potentially enhancing anti-tumor immunity.

-

Autoimmune Disorders :

- The compound's ability to modulate immune responses positions it as a candidate for treating autoimmune conditions where aberrant protein expression contributes to disease pathology.

- Research Tool :

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Thalidomide | Original compound with immunomodulatory effects | Known for teratogenic effects |

| Pomalidomide | Modified thalidomide used in multiple myeloma | Enhanced potency and reduced side effects |

| Lenalidomide | Analog used for hematological malignancies | Improved safety profile compared to thalidomide |

| Thalidomide-O-amido-PEG-C2-NH2 HCl | E3 ligase ligand-linker conjugate | Incorporates PEG for enhanced solubility |

Thalidomide-NH-amido-C6-NH2 (hydrochloride) stands out due to its specific design as a PROTAC linker, allowing it to facilitate targeted degradation more effectively than some traditional derivatives.

Case Studies

-

Degradation of SALL4 :

A study demonstrated that thalidomide induces degradation of SALL4, a transcription factor linked to developmental defects. This finding provides insight into the species-specific effects of thalidomide and its derivatives on protein degradation pathways . The degradation of SALL4 was observed exclusively in humans and primates but not in rodents or fish, highlighting the complexities involved in thalidomide's biological effects across different species . -

Teratogenic Effects :

Historical data indicate that thalidomide's use during pregnancy led to severe birth defects due to its teratogenic properties. Research has shown that the drug's interaction with cereblon leads to the degradation of specific transcription factors critical for limb development, providing a mechanistic link between thalidomide exposure and congenital anomalies . -

Clinical Applications :

Thalidomide has been repurposed for treating multiple myeloma and other cancers due to its immunomodulatory properties. Studies have shown that combining thalidomide with corticosteroids significantly improves patient outcomes in refractory cases .

Mechanism of Action

The mechanism of action of Thalidomide-NH-amido-C6-NH2 (hydrochloride) involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the selective degradation of target proteins by the ubiquitin-proteasome system. The compound acts as a bridge, bringing the target protein and the E3 ligase complex into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among thalidomide derivatives lie in linker length, functional groups (e.g., amido vs. ether bonds), and terminal modifications (e.g., Boc protection, salt forms). Below is a comparative table:

Performance and Application Differences

- Linker Length: C6 vs. C2/C4/C8: The C6 linker in Thalidomide-NH-amido-C6-NH2 (HCl) optimizes spatial distance between cereblon and target protein, balancing degradation efficiency and steric hindrance. Shorter linkers (C2/C4) reduce PROTAC activity, while longer chains (C8) may compromise cellular uptake .

Functional Groups :

- Amido vs. Ether Bonds : Amido groups (as in NH-amido-C6) improve proteolytic stability compared to ether-linked derivatives (e.g., Thalidomide-O-C6-NH2), which are prone to hydrolysis .

- Salt Forms : Hydrochloride salts (e.g., 2376990-31-5) offer better aqueous solubility than free bases or TFA salts (e.g., Thalidomide-O-C6-NH2 TFA, CAS 1957235-99-2) .

Safety Profiles :

- Thalidomide-O-amido-C4-NH2 (HCl) (CAS 2245697-86-1) has documented acute toxicity (H361 hazard code), requiring stringent handling protocols . Similar risks are expected for other derivatives due to shared structural motifs.

Biological Activity

Thalidomide-NH-amido-C6-NH2 (hydrochloride) is a synthetic derivative of thalidomide, classified as an immunomodulatory drug (IMiD). This compound has garnered significant attention due to its unique biological activities, primarily through its interaction with cereblon, a key component of the E3 ubiquitin ligase complex. This article explores the biological activity of Thalidomide-NH-amido-C6-NH2, including its mechanisms of action, therapeutic applications, and research findings.

Thalidomide-NH-amido-C6-NH2 functions as a cereblon ligand, facilitating targeted protein degradation via the ubiquitin-proteasome system. When this compound binds to cereblon, it recruits specific target proteins for ubiquitination and subsequent degradation, a process crucial for regulating various cellular functions such as proliferation and apoptosis.

Key Mechanisms:

- Protein Degradation : The compound promotes the degradation of oncogenic proteins, which is particularly relevant in cancer therapy.

- Immunomodulation : Similar to traditional thalidomide derivatives, it may exhibit immunomodulatory effects, influencing immune responses in various diseases.

Biological Activities

Thalidomide-NH-amido-C6-NH2 has demonstrated efficacy in several areas:

- Cancer Treatment : It has shown potential in treating hematological malignancies by selectively degrading proteins that promote tumor growth.

- Anti-inflammatory Effects : The compound may also play a role in mitigating inflammatory conditions through its immunomodulatory properties .

Research Findings

Recent studies have highlighted the biological activity of Thalidomide-NH-amido-C6-NH2 through various experimental approaches:

- Cell Line Studies : In vitro studies involving cancer cell lines have shown that Thalidomide-NH-amido-C6-NH2 effectively inhibits cell growth and induces apoptosis in tumorigenic cells while sparing non-tumorigenic cells. For instance, a study demonstrated that certain analogues exhibited significant growth inhibition at low concentrations without affecting healthy cells .

- Mechanistic Insights : Research focusing on the interaction between Thalidomide derivatives and cereblon has revealed that specific structural features enhance binding affinity and selectivity towards target proteins. The incorporation of an amido group and a hexylamine chain in Thalidomide-NH-amido-C6-NH2 improves its solubility and biological activity compared to traditional thalidomide derivatives.

Comparative Analysis with Other Compounds

The biological activity of Thalidomide-NH-amido-C6-NH2 can be compared with other thalidomide derivatives as follows:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thalidomide | Parent compound | Known for teratogenic effects; less selective |

| Lenalidomide | Modified for improved potency | Enhanced efficacy in multiple myeloma |

| Pomalidomide | Further modifications for stability | More potent than both thalidomide and lenalidomide |

| Thalidomide-NH-amido-C6-NH2 | Amido linkage and hexylamine chain | Enhanced solubility and targeted degradation capability |

Case Studies

Several case studies have documented the therapeutic applications of Thalidomide derivatives, including Thalidomide-NH-amido-C6-NH2:

- Multiple Myeloma Treatment : Clinical trials have shown that IMiDs like lenalidomide and pomalidomide significantly improve patient outcomes in multiple myeloma. Preliminary data suggest that Thalidomide-NH-amido-C6-NH2 may offer similar benefits due to its mechanism of action involving targeted protein degradation .

- Anti-cancer Activity : A study focused on hepatocellular carcinoma (HCC) demonstrated that novel thalidomide analogues could selectively inhibit tumor cell growth while having minimal effects on healthy cells. This reinforces the potential application of Thalidomide-NH-amido-C6-NH2 in cancer therapy .

Q & A

Q. What is the synthetic route and characterization methodology for Thalidomide-NH-amido-C6-NH2 (hydrochloride)?

The compound is synthesized by conjugating a thalidomide-based cereblon ligand to a hexylamine linker via an amide bond, followed by hydrochloride salt formation. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the linker length and amide bond formation.

- High-Performance Liquid Chromatography (HPLC) to verify purity (>95% as per most protocols) .

- Mass Spectrometry (MS) to validate molecular weight (e.g., observed m/z ~467 for C21H27ClN4O6) . The hexyl (C6) linker length is critical for balancing solubility and proteasome engagement .

Q. How does Thalidomide-NH-amido-C6-NH2 (hydrochloride) function in PROTAC design?

As an E3 ligase ligand-linker conjugate, it binds cereblon (CRBN) to recruit the ubiquitin-proteasome system. The linker connects the thalidomide moiety to a target protein ligand, enabling ternary complex formation and subsequent ubiquitination/degradation of the target . Methodologically, researchers must:

- Optimize linker length (C6 vs. C4/C8 analogs) to ensure proper spatial alignment between CRBN and the target .

- Validate degradation efficiency via Western blotting or cellular thermal shift assays (CETSA) .

Advanced Research Questions

Q. What experimental strategies address variable degradation efficiency of PROTACs using this compound?

Contradictions in degradation data often arise from:

- Linker flexibility : Rigid vs. flexible PEG-based linkers (e.g., Thalidomide-O-PEG4-C2-NH2 hydrochloride) may alter ternary complex stability .

- Cell-type specificity : CRBN expression levels and off-target binding (e.g., IKZF1/3) require quantification via qPCR or flow cytometry .

- Pharmacokinetics : In vitro assays (e.g., plasma stability testing) should precede in vivo studies to assess hydrolysis risks .

Q. How can researchers optimize PROTAC design using structure-activity relationship (SAR) studies?

- Linker modifications : Compare C6 derivatives with shorter (C4) or PEGylated variants (e.g., Thalidomide-O-PEG3-amine hydrochloride) to evaluate proteasome recruitment efficiency .

- Salt form : Hydrochloride vs. TFA salts may influence solubility; assess via kinetic solubility assays in PBS or cell culture media .

- Ternary complex assays : Use bioluminescence resonance energy transfer (BRET) to quantify binding affinities .

Q. What analytical methods ensure compound stability during long-term storage?

- Storage conditions : Store at -20°C in anhydrous, light-protected vials to prevent hydrolysis/oxidation .

- Stability testing : Monitor purity over time using HPLC with UV/Vis detection (λ = 254 nm) and track degradation peaks .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO immediately before use .

Data Interpretation and Contradiction Analysis

Q. How to resolve discrepancies in target protein degradation across studies?

Potential factors include:

- PROTAC concentration : Perform dose-response curves (0.1–10 µM) to identify optimal degradation thresholds .

- Off-target effects : Use CRISPR/Cas9 to knock out CRBN and confirm on-target degradation .

- Batch variability : Compare multiple synthesis batches via LC-MS to rule out impurities affecting activity .

Q. What comparative studies differentiate Thalidomide-NH-amido-C6-NH2 from other E3 ligase ligands?

- Degradation scope : Test against VHL- or MDM2-based PROTACs to assess target selectivity.

- Linker benchmarking : Compare C6 derivatives with PROTACs using shorter (C2) or longer (C8) linkers in the same cellular model .

- Toxicity profiling : Use cytotoxicity assays (e.g., MTT) to evaluate off-target effects vs. clinical thalidomide analogs .

Methodological Best Practices

- Synthesis : Ensure anhydrous conditions during amide coupling to prevent side reactions .

- In vitro testing : Pre-treat cells with MG-132 (proteasome inhibitor) to confirm degradation is ubiquitin-proteasome-dependent .

- Data reporting : Include molecular weight, purity, and storage conditions in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.